(R)-M3913

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

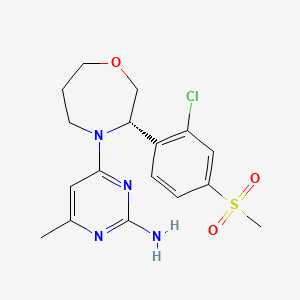

C17H21ClN4O3S |

|---|---|

分子量 |

396.9 g/mol |

IUPAC名 |

4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C17H21ClN4O3S/c1-11-8-16(21-17(19)20-11)22-6-3-7-25-10-15(22)13-5-4-12(9-14(13)18)26(2,23)24/h4-5,8-9,15H,3,6-7,10H2,1-2H3,(H2,19,20,21)/t15-/m1/s1 |

InChIキー |

BRVSQKUHXCLBQJ-OAHLLOKOSA-N |

異性体SMILES |

CC1=CC(=NC(=N1)N)N2CCCOC[C@@H]2C3=C(C=C(C=C3)S(=O)(=O)C)Cl |

正規SMILES |

CC1=CC(=NC(=N1)N)N2CCCOCC2C3=C(C=C(C=C3)S(=O)(=O)C)Cl |

製品の起源 |

United States |

Foundational & Exploratory

(R)-M3913: A Novel Endoplasmic Reticulum Stress Modulator for Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-M3913 is a first-in-class, orally bioavailable small molecule that induces endoplasmic reticulum (ER) stress, leading to potent anti-tumor activity. It has demonstrated significant efficacy in preclinical models of various hematological and solid tumors, including multiple myeloma, non-small cell lung cancer (NSCLC), and triple-negative breast cancer.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the ensuing signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeting Wolframin 1 to Induce ER Stress

This compound exerts its anti-cancer effects by engaging a novel target in cancer biology: Wolframin 1 (WFS1), a transmembrane protein primarily located in the endoplasmic reticulum.[1] The interaction between this compound and Wolframin 1 initiates a cascade of events that disrupt ER homeostasis and trigger the Unfolded Protein Response (UPR).

The primary mechanism involves the induction of a transient efflux of calcium ions (Ca2+) from the ER into the cytoplasm. This disruption of Ca2+ homeostasis within the ER creates a stressful environment that impairs proper protein folding, leading to an accumulation of unfolded and misfolded proteins—a condition known as ER stress.

The Role of Wolframin 1

Wolframin 1 is an 890-amino acid transmembrane glycoprotein encoded by the WFS1 gene. It is broadly expressed in human tissues, with elevated levels observed in many cancers. While its precise physiological functions are still under investigation, it is known to play a role in maintaining ER and mitochondrial homeostasis. Loss-of-function mutations in the WFS1 gene are the cause of Wolfram syndrome, a rare autosomal recessive disorder characterized by juvenile-onset diabetes mellitus, optic atrophy, and neurodegeneration, highlighting its critical role in cellular health.

This compound is the first therapeutic agent designed to specifically modulate the function of Wolframin 1 for an anti-cancer effect. Genetic knockout of the putative ER transmembrane target of M3913 has been shown to eliminate the drug-mediated ER stress response, confirming its on-target activity.

Signaling Pathways Activated by this compound

The accumulation of unfolded proteins in the ER, induced by this compound, activates the Unfolded Protein Response (UPR). The UPR is a complex signaling network that initially aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged. The UPR is mediated by three main ER-resident transmembrane sensors:

-

IRE1α (Inositol-requiring enzyme 1α)

-

PERK (PKR-like ER kinase)

-

ATF6 (Activating transcription factor 6)

While the specific branch of the UPR predominantly activated by this compound is still under detailed investigation, the induction of bona fide ER stress markers suggests the involvement of one or more of these pathways.

Visualizing the this compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: this compound binds to Wolframin 1, inducing calcium efflux and ER stress, which activates the UPR and leads to apoptosis.

Preclinical Efficacy

This compound has demonstrated robust single-agent anti-tumor activity in various preclinical cancer models.

In Vitro Activity

While specific IC50 values for this compound across a wide range of cancer cell lines are not yet publicly available, studies have shown its ability to induce apoptosis and inhibit the proliferation of multiple myeloma and NSCLC cell lines.

In Vivo Efficacy

In vivo studies using xenograft models of multiple myeloma and NSCLC have shown that this compound can achieve long-lasting tumor control.[1] It has been reported to induce both partial and complete tumor regression in these models.[1] Furthermore, preliminary evidence suggests potential efficacy in other solid tumors, including triple-negative breast cancer.[1]

Table 1: Summary of Preclinical In Vivo Efficacy of this compound

| Cancer Model | Efficacy Outcome | Reference |

| Multiple Myeloma Xenograft | Long-lasting tumor control, partial and complete tumor regression. | [1] |

| NSCLC Xenograft | Long-lasting tumor control, partial and complete tumor regression. | [1] |

| Triple-Negative Breast Cancer | Preliminary markers of efficacy observed. | [1] |

Experimental Protocols

The mechanism of action of this compound has been elucidated using a variety of standard and advanced molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Calcium Flux Assay

This assay is crucial for demonstrating the this compound-induced calcium efflux from the ER.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Changes in intracellular calcium concentration are measured by detecting changes in fluorescence intensity upon stimulation with this compound.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., multiple myeloma or NSCLC cell lines) in a 96-well, black-walled, clear-bottom plate and culture to 80-90% confluency.

-

Dye Loading: Wash cells with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+). Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells twice with the calcium-free buffer to remove any extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a flow cytometer.

-

Compound Addition: Add this compound at various concentrations to the wells.

-

Kinetic Measurement: Immediately begin kinetic measurement of fluorescence intensity over time. A rapid increase in fluorescence indicates a release of calcium from intracellular stores.

-

Controls: Include a positive control (e.g., thapsigargin, a known SERCA inhibitor that causes ER calcium depletion) and a vehicle control (e.g., DMSO).

Caption: Workflow for a calcium flux assay to measure this compound-induced changes in intracellular calcium.

Western Blot for ER Stress Markers

This technique is used to detect the upregulation of key proteins involved in the UPR.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to UPR-related proteins.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.

-

Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., p-PERK, ATF4, CHOP, p-IRE1α, XBP1s, ATF6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Probe the membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

qRT-PCR for UPR Gene Expression

This method quantifies the transcriptional upregulation of UPR target genes.

Principle: RNA is extracted from treated cells, reverse-transcribed to cDNA, and the expression of specific genes is quantified using real-time PCR.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound as described for Western blotting.

-

RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probes for UPR target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), spliced XBP1).

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the fold change in expression relative to untreated cells using the ΔΔCt method.

Future Directions and Combination Therapies

The unique mechanism of action of this compound suggests its potential for combination therapies. In vitro studies have indicated synergistic effects when combined with various standard-of-care chemotherapeutic agents and other signaling pathway inhibitors.[1] The induction of ER stress may sensitize cancer cells to other anti-cancer agents, a hypothesis that warrants further investigation in clinical settings.

Conclusion

This compound represents a novel and promising therapeutic strategy for a range of cancers. By targeting Wolframin 1 and inducing the maladaptive unfolded protein response, it triggers cancer cell death through a mechanism distinct from many currently available therapies. Further research and clinical development will be crucial to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative treatment.

References

(R)-M3913: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-M3913 is a novel, first-in-class small molecule modulator of the endoplasmic reticulum (ER) stress response, discovered through a phenotypic screening campaign. It exerts its potent anti-tumor activity by engaging the ER transmembrane glycoprotein Wolframin 1 (WFS1), a protein not previously implicated in cancer biology. This interaction triggers a transient efflux of calcium from the ER into the cytoplasm, inducing the Unfolded Protein Response (UPR) and leading to a maladaptive ER stress state that results in cancer cell death. Preclinical studies have demonstrated significant single-agent efficacy in models of multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of this compound.

Discovery of this compound

This compound was identified through a sophisticated phenotypic screening campaign designed to discover compounds that modulate the ER stress response.

Phenotypic Screening

A high-throughput screening assay was developed to identify molecules that could induce a cellular state of ER stress. While the precise details of the primary screen remain proprietary, it was designed to measure a key downstream indicator of UPR activation.

Experimental Protocol: General Phenotypic Screening for ER Stress Modulators

-

Cell Culture: A human cancer cell line known to be sensitive to ER stress is cultured in a 384-well plate format.

-

Compound Treatment: A library of small molecules is added to the wells at a defined concentration.

-

Reporter System: A reporter gene assay is utilized to quantify the activation of a key UPR transcription factor, such as ATF4 or XBP1. This typically involves a luciferase or fluorescent protein reporter under the control of a promoter containing ER stress response elements (ERSE).

-

Signal Detection: After a defined incubation period, the reporter signal is measured using a plate reader.

-

Hit Identification: Compounds that induce a significant increase in the reporter signal compared to control wells are identified as primary hits.

Logical Workflow for Phenotypic Screening

Caption: Workflow for a typical phenotypic screening campaign.

Chemical Synthesis of this compound

This compound is a chiral molecule with the chemical formula C17H21ClN4O3S and a molecular weight of 396.89 g/mol . Its CAS number is 2379783-62-5. The detailed synthetic route is outlined below, based on information from patent literature.

Note: The following is a representative synthetic scheme. Specific reagents, conditions, and yields may vary.

Synthetic Scheme (Hypothetical, based on common organic synthesis strategies for similar scaffolds):

A detailed, step-by-step synthesis protocol is not publicly available. The following represents a plausible retrosynthetic analysis and forward synthesis based on the known chemical structure.

This compound Structure: (A chemical structure diagram would be inserted here if available in the search results.)

Retrosynthetic Analysis: The core of this compound is a substituted thiazine dioxide ring system linked to a chlorophenyl group via an ether linkage and a chiral amino side chain. A plausible disconnection approach would involve the formation of the ether bond and the introduction of the chiral amine as key steps.

Forward Synthesis (Plausible Route):

-

Synthesis of the Thiazine Dioxide Core: This would likely begin with a commercially available thiophene derivative, which would undergo a series of reactions including cyclization and oxidation to form the thiazine dioxide ring.

-

Introduction of the Chlorophenyl Group: An aromatic nucleophilic substitution or a metal-catalyzed cross-coupling reaction could be employed to attach the chlorophenyl moiety.

-

Installation of the Chiral Side Chain: This is a critical step to establish the (R)-stereochemistry. This could be achieved through various methods, such as the use of a chiral auxiliary, an asymmetric catalytic reaction, or resolution of a racemic mixture. A common strategy involves the reductive amination of a ketone precursor with a chiral amine or the opening of a chiral epoxide.

-

Final Modifications and Deprotection: The synthesis would conclude with any necessary functional group manipulations and the removal of protecting groups to yield this compound.

Mechanism of Action

This compound induces a maladaptive unfolded protein response (UPR) through a novel mechanism, ultimately leading to potent antitumor activity.[1]

Target Engagement: Wolframin 1 (WFS1)

The primary molecular target of this compound is Wolframin 1 (WFS1), an ER-resident transmembrane protein.[1] The engagement of WFS1 by this compound is the initial event that triggers the downstream signaling cascade.

Experimental Protocol: Target Engagement Assay (Hypothetical)

-

Cell Culture: Cells overexpressing tagged WFS1 are cultured.

-

Compound Incubation: Cells are treated with varying concentrations of this compound.

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and the tagged WFS1 is immunoprecipitated.

-

Detection of Bound Compound: The immunoprecipitated complex is analyzed by mass spectrometry or a competitive binding assay with a labeled ligand to determine the binding affinity of this compound to WFS1.

Induction of ER Calcium Efflux

Binding of this compound to WFS1 induces a transient but significant release of calcium ions from the ER into the cytoplasm.[1] This disruption of calcium homeostasis is a key trigger for ER stress.

Experimental Protocol: ER Calcium Release Assay

-

Cell Loading: Cancer cells are loaded with a calcium-sensitive fluorescent indicator that localizes to the cytoplasm (e.g., Fluo-4 AM) or the ER (e.g., Mag-Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence is recorded using a fluorescence plate reader or a confocal microscope.

-

Compound Addition: this compound is added to the cells.

-

Kinetic Measurement: The change in fluorescence intensity is monitored over time. An increase in cytoplasmic fluorescence or a decrease in ER fluorescence indicates calcium efflux from the ER.

-

Data Analysis: The fluorescence data is normalized and quantified to determine the kinetics and magnitude of the calcium release.

Activation of the Unfolded Protein Response (UPR)

The depletion of ER calcium stores and the resulting accumulation of unfolded proteins activate the three canonical branches of the UPR, mediated by the ER stress sensors IRE1α, PERK, and ATF6.

Experimental Protocol: Western Blot Analysis of UPR Markers

-

Cell Treatment: Cancer cell lines are treated with this compound for various time points.

-

Protein Extraction: Whole-cell lysates are prepared.

-

SDS-PAGE and Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for key UPR markers, including:

-

p-PERK (phosphorylated PERK)

-

p-eIF2α (phosphorylated eukaryotic initiation factor 2 alpha)

-

ATF4 (Activating Transcription Factor 4)

-

CHOP (C/EBP Homologous Protein)

-

spliced XBP1 (X-box binding protein 1)

-

cleaved ATF6

-

-

Detection and Quantification: Blots are incubated with HRP-conjugated secondary antibodies, and the signal is detected using chemiluminescence. Band intensities are quantified by densitometry.

Signaling Pathway of this compound-Induced ER Stress

Caption: Mechanism of action of this compound.

Preclinical Antitumor Activity

This compound has demonstrated significant antitumor activity as a single agent in various preclinical cancer models.

In Vitro Efficacy

This compound has shown potent cytotoxic effects against a panel of cancer cell lines, particularly those derived from multiple myeloma and NSCLC.

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MM.1S | Multiple Myeloma | Data not available |

| H929 | Multiple Myeloma | Data not available |

| A549 | NSCLC | Data not available |

| H460 | NSCLC | Data not available |

| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available |

Note: Specific IC50 values are not publicly available at this time.

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the antitumor activity of this compound.

Experimental Protocol: In Vivo Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Tumor Implantation: Human cancer cells (e.g., multiple myeloma or NSCLC cell lines) are subcutaneously or orthotopically implanted into the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group via an appropriate route (e.g., oral gavage) at various dose levels and schedules. The control group receives a vehicle.

-

Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Pharmacodynamic markers of ER stress can also be analyzed in tumor tissue.

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Treatment | Outcome |

| MM.1S Xenograft | Multiple Myeloma | This compound (dose and schedule not specified) | Tumor growth inhibition/regression |

| A549 Xenograft | NSCLC | This compound (dose and schedule not specified) | Tumor growth inhibition/regression |

Note: Quantitative tumor growth inhibition data is not publicly available.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent with a novel mechanism of action that leverages the induction of a maladaptive ER stress response in cancer cells. Its single-agent efficacy in preclinical models of difficult-to-treat cancers highlights its potential as a first-in-class therapy. Further studies are warranted to fully elucidate the predictive biomarkers of response to this compound and to explore its potential in combination with other anticancer agents. The detailed chemical synthesis and comprehensive preclinical data will be critical for its continued development and potential translation to the clinic.

References

(R)-M3913: A Novel Endoplasmic Reticulum Stress Modulator for Cancer Therapy

(R)-M3913 is a pioneering, first-in-class small molecule modulator of Endoplasmic Reticulum (ER) stress that targets the Wolframin ER transmembrane glycoprotein (WFS1). By inducing a maladaptive unfolded protein response (UPR), this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, positioning it as a promising new therapeutic agent for hard-to-treat malignancies. This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanistic insights into this compound.

Core Mechanism of Action

This compound exerts its anticancer effects through a novel mechanism of action centered on the induction of excessive and unresolved ER stress. The compound engages WFS1, an ER-resident transmembrane protein, triggering a transient but potent efflux of calcium (Ca2+) from the ER into the cytoplasm.[1][2] This disruption of calcium homeostasis instigates the UPR, a cellular stress response aimed at restoring ER proteostasis. However, the sustained and overwhelming stress induced by this compound pushes the UPR towards a maladaptive, pro-apoptotic state, ultimately leading to cancer cell death.[1][2]

Preclinical Efficacy

This compound has shown promising efficacy as a monotherapy in various preclinical cancer models, including multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer.[1][3] In vivo studies have demonstrated both partial and full tumor regression in these models, highlighting the potent anti-tumor activity of the compound.[3]

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| CHOP Induction (EC50) | Not Specified | 1.5 µM | [4] |

| Cell Viability (IC50) | DU4475 (Breast Cancer) | 0.35 µM | [4] |

| H929 (Multiple Myeloma) | 0.76 µM | [4] |

Note: Further specific quantitative data on tumor growth inhibition and dose-response curves from in vivo studies are not yet publicly available in detail.

Combination Potential

In vitro screening has suggested a strong potential for this compound in combination therapies. Synergistic or additive effects have been indicated when combined with standard-of-care agents, various signaling pathway inhibitors, and immunotherapeutic agents.[1][3] This suggests that this compound could be a valuable component of multi-pronged treatment strategies to enhance efficacy and overcome resistance.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of this compound, a series of key experiments are typically performed. These include assays to measure ER stress induction, calcium efflux, and cell viability. The signaling pathways involved are complex, initiating from the ER and culminating in apoptosis.

Signaling Pathway of this compound-Induced ER Stress

The binding of this compound to WFS1 triggers a cascade of events that constitute the UPR. This response is primarily mediated by three ER-resident sensor proteins: PERK, IRE1α, and ATF6. While the precise interplay of these pathways in response to this compound is still under investigation, the general mechanism involves the detection of ER stress, leading to downstream signaling that initially promotes adaptation but ultimately triggers apoptosis under sustained stress.

Experimental Workflow: Measuring ER Stress and Apoptosis

A typical workflow to assess the impact of this compound on ER stress and subsequent apoptosis involves treating cancer cells with the compound and then analyzing key markers of the UPR and cell death.

Detailed Experimental Protocols

While specific optimized protocols for this compound are proprietary, the following are detailed methodologies for the key experiments typically employed to characterize ER stress modulators.

Western Blotting for ER Stress Markers (CHOP and GRP78)

Objective: To quantify the expression levels of key UPR proteins, CHOP (a pro-apoptotic transcription factor) and GRP78 (an ER chaperone), following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time course (e.g., 24, 48 hours). A positive control, such as thapsigargin (an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase), should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CHOP and GRP78 overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Calcium Efflux Assay

Objective: To measure the change in intracellular calcium concentration following treatment with this compound.

Methodology:

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then load them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 30-60 minutes at 37°C in the dark.

-

Compound Addition: After washing to remove excess dye, add this compound at various concentrations to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4). Record the fluorescence at regular intervals to capture the kinetics of the calcium flux.

-

Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium transient. The peak fluorescence intensity is indicative of the magnitude of the calcium efflux.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Plating and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of this compound for a predetermined period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound represents a novel and promising approach to cancer therapy by targeting the ER stress response through WFS1 modulation. Its ability to induce a maladaptive UPR and subsequent apoptosis in cancer cells, coupled with its potential for combination therapies, makes it a compelling candidate for further development. While preclinical data are encouraging, future work will need to focus on detailed in vivo efficacy studies across a broader range of cancer models, comprehensive pharmacokinetic and pharmacodynamic profiling, and ultimately, well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients. As of now, there is no publicly available information on any clinical trials for this compound. The continued investigation into this compound and other ER stress modulators holds the potential to open new avenues for the treatment of cancer.

References

(R)-M3913: A Technical Guide to Its Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-M3913 is a novel, first-in-class small molecule modulator of endoplasmic reticulum (ER) stress that induces apoptosis in cancer cells. It functions by targeting Wolframin 1 (WFS1), a transmembrane protein integral to ER homeostasis. This technical guide provides a comprehensive overview of the this compound-induced apoptosis pathway, detailing its mechanism of action, downstream signaling cascades, and relevant experimental methodologies. The information is curated for researchers and professionals in drug development and oncology.

Introduction

The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. Perturbations in its function lead to ER stress and activation of the Unfolded Protein Response (UPR), a signaling network that aims to restore homeostasis. However, prolonged or overwhelming ER stress can pivot the UPR towards apoptosis, a mechanism increasingly exploited in cancer therapeutics. This compound has emerged as a potent inducer of this pro-apoptotic ER stress response.

Mechanism of Action of this compound

This compound initiates its pro-apoptotic activity by engaging the ER transmembrane protein Wolframin 1 (WFS1). This interaction triggers a transient efflux of calcium (Ca2+) from the ER into the cytoplasm. The resulting depletion of ER Ca2+ stores is a primary trigger for the Unfolded Protein Response (UPR). While the precise molecular interactions between this compound and WFS1 are under investigation, the consequent activation of the UPR is the cornerstone of its anti-tumor activity. Preclinical studies have demonstrated the efficacy of this compound as a monotherapy in inducing tumor regression in models of multiple myeloma, non-small-cell lung cancer, and triple-negative breast cancer[1].

The this compound-Induced Apoptosis Signaling Pathway

The induction of the UPR by this compound activates three canonical ER stress sensor pathways that collectively orchestrate the shift from a pro-survival to a pro-apoptotic cellular state.

The PERK Pathway

The PKR-like ER kinase (PERK) is one of the first sensors to be activated. Upon ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event has a dual role: it transiently attenuates global protein synthesis to reduce the load on the ER, while selectively promoting the translation of Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, upregulates genes involved in amino acid metabolism, antioxidant responses, and, crucially, apoptosis. A primary pro-apoptotic target of ATF4 is the transcription factor C/EBP homologous protein (CHOP), a central executioner of ER stress-induced apoptosis.

The IRE1α Pathway

Inositol-requiring enzyme 1 alpha (IRE1α) is another ER transmembrane protein that senses ER stress. Its activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, under prolonged stress, IRE1α can also initiate apoptosis. It recruits TNF receptor-associated factor 2 (TRAF2), which in turn activates Apoptosis-Signal-regulating Kinase 1 (ASK1). ASK1 then activates the c-Jun N-terminal kinase (JNK) pathway, which can promote apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2, and by activating pro-apoptotic Bcl-2 family members.

The ATF6 Pathway

Activating Transcription Factor 6 (ATF6) is the third arm of the UPR. Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved by proteases to release its active cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor, upregulating genes for ER chaperones and components of the ERAD machinery. Similar to the PERK pathway, sustained ATF6 signaling can also contribute to the upregulation of CHOP.

Convergence on the Mitochondrial Apoptosis Pathway

The three branches of the UPR converge on the intrinsic, or mitochondrial, pathway of apoptosis. The upregulation of CHOP is a critical event, as it transcriptionally represses the anti-apoptotic protein Bcl-2 and promotes the expression of pro-apoptotic BH3-only proteins like Bim. These events lead to the activation of the pro-apoptotic effector proteins Bax and Bak, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, leading to the activation of caspase-9 and the subsequent executioner caspases-3 and -7, culminating in apoptotic cell death.

Quantitative Data Summary

While specific quantitative data for this compound is not yet extensively published, the following table summarizes the expected changes in key markers of the ER stress-induced apoptosis pathway based on the known mechanism of action.

| Marker | Expected Change upon this compound Treatment | Method of Detection |

| p-PERK | Increase | Western Blot |

| p-eIF2α | Increase | Western Blot |

| ATF4 | Increase (protein and mRNA) | Western Blot, qRT-PCR |

| CHOP | Increase (protein and mRNA) | Western Blot, qRT-PCR |

| sXBP1 | Increase (mRNA) | qRT-PCR, Conventional RT-PCR |

| p-JNK | Increase | Western Blot |

| Bcl-2 | Decrease (protein and mRNA) | Western Blot, qRT-PCR |

| Bim | Increase (protein and mRNA) | Western Blot, qRT-PCR |

| Cleaved Caspase-3 | Increase | Western Blot, Flow Cytometry |

| Cleaved PARP | Increase | Western Blot |

| Annexin V Staining | Increase | Flow Cytometry |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the this compound-induced apoptosis pathway.

Western Blot Analysis of ER Stress and Apoptosis Markers

Objective: To detect changes in the protein levels of key markers in the ER stress and apoptosis pathways following treatment with this compound.

Methodology:

-

Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, ATF4, CHOP, Cleaved Caspase-3, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for ER Stress Gene Expression

Objective: To quantify the changes in mRNA expression of ER stress-related genes upon this compound treatment.

Methodology:

-

RNA Extraction: Treat cells with this compound, harvest, and extract total RNA using a suitable kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative PCR using a real-time PCR system with SYBR Green or TaqMan probes for target genes (e.g., ATF4, CHOP, XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Visualizations

Signaling Pathway Diagram

References

(R)-M3913: A Novel Inducer of the Unfolded Protein Response with Potent Anti-Tumor Activity

(R)-M3913 is an investigational small molecule that has emerged as a potent modulator of the Unfolded Protein Response (UPR), demonstrating significant anti-tumor efficacy in preclinical models. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on the three core branches of the UPR, and detailed experimental protocols for its study.

Core Mechanism of Action: Targeting WFS1 to Induce ER Stress

This compound functions as an endoplasmic reticulum (ER) stress modulator.[1] Its primary mechanism involves the engagement of a putative ER transmembrane target, leading to a significant shift of calcium ions (Ca2+) from the ER lumen into the cytoplasm.[1] This disruption of ER calcium homeostasis is a potent trigger for the Unfolded Protein Response. Growing evidence suggests that the direct molecular target of this compound is the Wolfram syndrome 1 (WFS1) protein. WFS1 is an ER-resident transmembrane glycoprotein that plays a crucial role in maintaining ER calcium levels and cellular homeostasis.[2][3][4][5][6][7] Genetic removal of this putative target has been shown to abrogate the ER stress response induced by M3913, lending strong support to its role as the direct target.[1]

The induction of the UPR by this compound is considered a maladaptive response in cancer cells, ultimately leading to apoptosis and tumor regression.[1] This has been observed in various preclinical cancer models, including multiple myeloma, non-small-cell lung cancer, and triple-negative breast cancer.[1]

Impact on the Three Branches of the Unfolded Protein Response

The UPR is a complex signaling network orchestrated by three main sensor proteins located on the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). This compound-induced ER stress activates all three branches of the UPR.

The IRE1α Pathway

The IRE1α pathway is a critical component of the UPR. Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease activity. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

The PERK Pathway

Activation of PERK involves its dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis. This reduces the protein load on the ER. Paradoxically, p-eIF2α also selectively promotes the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, notably through the induction of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

The ATF6 Pathway

ATF6 is a type II transmembrane protein that, upon ER stress, translocates to the Golgi apparatus. There, it is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytosolic domain (ATF6f). ATF6f then moves to the nucleus and functions as a transcription factor, upregulating genes encoding ER chaperones such as BiP (Binding immunoglobulin protein)/GRP78.

Quantitative Analysis of this compound-Induced UPR

The induction of UPR markers by this compound is both dose- and time-dependent. While specific quantitative data from a peer-reviewed full-text publication on this compound is not yet publicly available, abstracts from scientific conferences indicate that studies have been conducted to characterize these parameters.[1] The following tables are illustrative of the types of quantitative data that would be generated from such studies, based on typical UPR induction experiments.

Table 1: Dose-Dependent Effect of this compound on UPR Marker Expression

| This compound Concentration (µM) | p-IRE1α (Fold Change) | XBP1s mRNA (Fold Change) | p-PERK (Fold Change) | CHOP mRNA (Fold Change) | BiP Protein (Fold Change) |

| 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| 0.1 | 1.5 | 2.0 | 1.2 | 1.8 | 1.3 |

| 1 | 3.2 | 5.5 | 2.8 | 4.0 | 2.5 |

| 10 | 5.0 | 10.2 | 4.5 | 8.5 | 4.0 |

This table represents hypothetical data for illustrative purposes.

Table 2: Time-Course of UPR Marker Induction by this compound (at 1 µM)

| Time (hours) | p-IRE1α (Fold Change) | XBP1s mRNA (Fold Change) | p-PERK (Fold Change) | CHOP mRNA (Fold Change) | BiP Protein (Fold Change) |

| 0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| 2 | 2.5 | 3.0 | 2.0 | 2.5 | 1.5 |

| 6 | 4.0 | 8.0 | 3.5 | 6.0 | 3.0 |

| 12 | 3.5 | 6.5 | 3.0 | 7.5 | 3.8 |

| 24 | 2.0 | 4.0 | 2.2 | 5.0 | 4.5 |

This table represents hypothetical data for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on the UPR.

Western Blot Analysis of UPR Markers

This protocol is for the detection of phosphorylated IRE1α, phosphorylated PERK, and total levels of BiP and CHOP.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the indicated times.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 4-15% Tris-glycine polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IRE1α, p-PERK, BiP, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative RT-PCR for XBP1 Splicing

This protocol allows for the quantification of the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound as described above.

-

Extract total RNA using a suitable kit (e.g., RNeasy).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using SYBR Green master mix and primers specific for XBP1s, XBP1u, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Human XBP1s primers: Forward: 5'-CTGAGTCCGAACAGCGTGG-3', Reverse: 5'-TGGGTCCAAGTTGTCCAGAA-3'

-

Human XBP1u primers: Forward: 5'-CAGCACTCAGACTACGTGCAC-3', Reverse: 5'-GAGTCAATACCGCCAGAATCCA-3'

-

Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

CHOP Induction Assay

This assay measures the induction of the pro-apoptotic factor CHOP, a key downstream target of the PERK pathway.

-

Cell Treatment:

-

Seed cells in a multi-well plate and treat with a range of concentrations of this compound or a positive control such as thapsigargin.

-

-

Analysis:

-

By Western Blot: Follow the Western blot protocol described above using an anti-CHOP antibody.

-

By qRT-PCR: Extract RNA and perform qPCR as described above using primers for CHOP and a housekeeping gene.

-

Human CHOP primers: Forward: 5'-GGAAACAGAGTGGTCATTCCC-3', Reverse: 5'-CTGCTTGAGCCGTTCATTCTC-3'

-

Visualizing the Signaling Pathway and Experimental Workflows

To better understand the complex processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows.

Caption: this compound signaling pathway inducing the Unfolded Protein Response.

Caption: Experimental workflow for Western Blot analysis of UPR markers.

Caption: Experimental workflow for qRT-PCR analysis of XBP1 splicing.

References

- 1. researchgate.net [researchgate.net]

- 2. WFS1 (Wolfram syndrome 1) gene product: predominant subcellular localization to endoplasmic reticulum in cultured cells and neuronal expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WFS1 wolframin ER transmembrane glycoprotein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Wolfram Syndrome 1: A Neuropsychiatric Perspective on a Rare Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WFS1 is a novel component of the unfolded protein response and maintains homeostasis of the endoplasmic reticulum in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [researchportal.murdoch.edu.au]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of (R)-M3913: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-M3913 is a novel, first-in-class small molecule modulator of endoplasmic reticulum (ER) stress. It has been identified as an agent that induces a maladaptive unfolded protein response (UPR), leading to potent anti-tumor activity. The primary molecular target of this compound is Wolframin 1 (WFS1), a transmembrane glycoprotein residing in the ER. By engaging WFS1, this compound triggers a cascade of intracellular events, initiating with a calcium efflux from the ER into the cytoplasm. This disruption of calcium homeostasis instigates the UPR, a cellular stress response. In cancer cells, the sustained activation of the UPR by this compound overwhelms the cellular repair mechanisms, culminating in apoptosis. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, experimental protocols for key assays, and a summary of its pharmacological effects.

Quantitative Data Summary

Quantitative data from in vitro pharmacological studies of this compound are not publicly available in detail. The following table structure is provided to guide the recording of such data as it becomes available.

| Parameter | Assay Type | Cell Line(s) | Result | Reference |

| Binding Affinity | ||||

| Kd | Radioligand Binding Assay | Recombinant WFS1 | Data not available | |

| Ki | Competitive Binding Assay | Recombinant WFS1 | Data not available | |

| Functional Activity | ||||

| EC50 | Calcium Mobilization Assay | Various Cancer Cell Lines | Data not available | |

| IC50 | Cell Viability Assay | Various Cancer Cell Lines | Data not available | |

| Target Engagement | ||||

| EC50 | UPR Activation Assay | Various Cancer Cell Lines | Data not available |

Mechanism of Action

This compound's mechanism of action is centered on the induction of overwhelming ER stress through its interaction with WFS1.[1] The binding of this compound to WFS1 leads to a conformational change in the protein, resulting in the release of calcium ions from the ER lumen into the cytosol. This sudden increase in cytosolic calcium concentration is a key cellular stress signal that activates the three primary branches of the UPR, mediated by the sensor proteins IRE1α, PERK, and ATF6. In cancer cells, which often exhibit a high basal level of ER stress due to their rapid proliferation and protein synthesis, the additional stress induced by this compound pushes the cells beyond their adaptive capacity, leading to apoptosis.

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are outlined below. These protocols are based on standard methodologies for assessing ER stress and calcium mobilization.

Calcium Mobilization Assay

This assay is designed to measure the this compound-induced release of calcium from the ER.

Materials:

-

Cancer cell lines of interest (e.g., multiple myeloma, non-small-cell lung cancer)

-

Cell culture medium and supplements

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed cells into microplates at a predetermined density and allow them to adhere and grow overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in HBSS.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

-

Data Acquisition: Record a baseline fluorescence reading for a set period. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.

Caption: Calcium Mobilization Assay Workflow.

Unfolded Protein Response (UPR) Activation Assays

The activation of the UPR can be monitored by measuring the expression of key UPR target genes and proteins.

a) Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

Materials:

-

Treated cells (as described below)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for UPR target genes (e.g., ATF4, CHOP, XBP1s) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time course.

-

RNA Extraction: Isolate total RNA from the treated cells.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using the synthesized cDNA and specific primers for the target genes.

-

Data Analysis: Quantify the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.

b) Western Blotting for UPR Protein Expression

Materials:

-

Treated cells

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against UPR proteins (e.g., p-eIF2α, ATF4, CHOP, XBP1s) and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Caption: UPR Activation Assay Workflow.

Conclusion

This compound represents a promising therapeutic agent with a novel mechanism of action that exploits the ER stress response pathway in cancer cells. Its ability to specifically engage WFS1 and induce a lethal level of UPR activation provides a new avenue for the treatment of various malignancies. The in vitro assays described in this guide are fundamental for the continued investigation of this compound and other molecules targeting this pathway. Further studies are warranted to fully elucidate the quantitative pharmacology and the full therapeutic potential of this compound.

References

Preclinical Pharmacology of (R)-M3913: A Novel ER Stress Modulator for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-M3913, also referred to as M3913, is a first-in-class, orally bioavailable small molecule that induces the maladaptive unfolded protein response (UPR) in cancer cells, leading to potent anti-tumor activity. Discovered through a phenotypic screening campaign, M3913 represents a novel therapeutic strategy based on the exacerbation of cellular stress signaling. Its unique mechanism of action, centered on the modulation of endoplasmic reticulum (ER) calcium homeostasis via the transmembrane protein Wolframin 1 (WFS1), has demonstrated significant single-agent efficacy in various preclinical cancer models. This document provides a comprehensive overview of the preclinical pharmacology of M3913, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols relevant to its evaluation.

Introduction

The endoplasmic reticulum is a critical organelle responsible for protein synthesis, folding, and transport. Perturbations in the ER environment, such as increased protein synthesis characteristic of cancer cells, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, sustained or overwhelming ER stress can trigger apoptosis. M3913 leverages this vulnerability by inducing a maladaptive UPR, making it a promising candidate for cancer therapy, particularly in hard-to-treat tumor types.

Mechanism of Action

M3913's primary mechanism of action involves the engagement of Wolframin 1 (WFS1), an ER transmembrane protein not previously implicated in cancer biology.[1] This interaction triggers a transient efflux of calcium ions (Ca²⁺) from the ER into the cytoplasm.[1] The resulting depletion of ER Ca²⁺ stores disrupts protein folding and activates the three canonical UPR sensors: PERK, IRE1α, and ATF6. Prolonged activation of these pathways shifts the UPR from a pro-survival to a pro-apoptotic response, culminating in cancer cell death. Genetic ablation of WFS1 has been shown to eliminate the M3913-mediated ER stress response, confirming its on-target activity.[1]

Caption: Mechanism of action of this compound.

Data Presentation

While specific quantitative values from preclinical studies are not publicly available, the following tables summarize the types of data generated for M3913.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Lines | Endpoint Measured | Observed Outcome |

| Cell Viability | Multiple Myeloma, NSCLC, Triple-Negative Breast Cancer | IC₅₀ | Potent single-agent anti-proliferative activity |

| Calcium Flux | Various Cancer Cell Lines | EC₅₀ for Ca²⁺ release | Induction of transient calcium efflux from the ER |

| ER Stress Markers | Various Cancer Cell Lines | Upregulation of BiP, CHOP, etc. | Confirmed induction of the Unfolded Protein Response |

| Combination Screen | Various Cancer Cell Lines | Synergy, Additivity | Potential for combination with standard-of-care agents |

Table 2: In Vivo Activity of this compound

| Model Type | Cancer Type | Dosing Route | Efficacy Endpoint | Observed Outcome |

| Cell Line-Derived Xenograft | Multiple Myeloma | Oral | Tumor Growth Inhibition (TGI) | Full and partial tumor regressions observed |

| Cell Line-Derived Xenograft | NSCLC | Oral | TGI, Tumor Regression | Long-lasting tumor control as a single agent[1] |

| Cell Line-Derived Xenograft | Triple-Negative Breast Cancer | Oral | TGI, Tumor Regression | Preliminary markers of efficacy noted[1] |

Table 3: Pharmacodynamic and Toxicological Profile of this compound

| Study Type | Species | Parameter Measured | Key Finding |

| Pharmacodynamics (PD) | Mouse | ER stress markers in tumor tissue | Dose- and time-dependent upregulation of ER stress markers |

| IND-enabling Toxicology | Rat, Minipig | Safety and tolerability | Identification of specific target organs for toxicity |

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the preclinical evaluation of a compound like M3913.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of M3913 (e.g., 0.01 nM to 10 µM) for 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression.

Caption: Workflow for a typical cell viability assay.

Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon compound addition.

-

Cell Preparation: Harvest and resuspend cells in a suitable buffer.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Data Acquisition: Acquire baseline fluorescence readings using a flow cytometer or a fluorescent plate reader.

-

Compound Addition: Add M3913 to the cells while continuously recording the fluorescence signal.

-

Positive Control: Add a calcium ionophore like ionomycin as a positive control to determine the maximal fluorescence signal.

-

Analysis: Quantify the change in fluorescence over time to determine the kinetics and magnitude of the calcium flux.

Caption: General workflow for a calcium flux assay.

In Vivo Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor model to evaluate in vivo efficacy.

-

Cell Culture: Culture human cancer cells (e.g., NSCLC cell line NCI-H929) under standard conditions.

-

Cell Implantation: Harvest cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NOD/SCID or Nu/Nu).

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into vehicle and treatment groups.

-

Dosing: Administer M3913 orally once daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 21 days).

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for ER stress markers).

Conclusion

This compound is a novel and potent inducer of ER stress with a unique mechanism of action targeting WFS1. Preclinical data have demonstrated its ability to induce a maladaptive UPR, leading to significant anti-tumor activity in a range of cancer models as a single agent. Its oral bioavailability and promising efficacy profile support its ongoing clinical development as a potential first-in-class therapy for various malignancies. Further research will be crucial to fully elucidate its therapeutic potential and identify patient populations most likely to benefit from this innovative treatment strategy.

References

(R)-M3913: A Deep Dive into the Structure-Activity Relationship of a First-in-Class ER Stress Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (R)-M3913, a novel, first-in-class small molecule modulator of endoplasmic reticulum (ER) stress. This compound has emerged as a promising therapeutic candidate in oncology, with preclinical data demonstrating potent anti-tumor activity in various cancer models, including multiple myeloma, non-small-cell lung cancer (NSCLC), and triple-negative breast cancer.[1] This document summarizes the current understanding of its mechanism of action, presents the available quantitative SAR data, details key experimental protocols, and visualizes the associated biological pathways and workflows.

Mechanism of Action: Inducing Tumoral Cell Death via ER Stress

This compound exerts its anti-cancer effects through a novel mechanism centered on the induction of the unfolded protein response (UPR), also known as the ER stress response.[1] The primary molecular target of this compound is Wolframin (WFS1), a transmembrane protein residing in the endoplasmic reticulum.[1]

The binding of this compound to Wolframin triggers a transient efflux of calcium ions (Ca2+) from the ER into the cytoplasm.[1] This disruption of calcium homeostasis within the ER leads to the accumulation of unfolded or misfolded proteins, thereby initiating the UPR. In cancer cells, which often exhibit high levels of basal ER stress due to rapid proliferation and protein synthesis, the additional stress induced by this compound can overwhelm the cellular machinery, shifting the UPR from a pro-survival to a pro-apoptotic response, ultimately leading to programmed cell death.[1]

Structure-Activity Relationship (SAR) Studies

The chemical structure of this compound is (R)-N-((S)-1-(3-(3-chloro-4-fluorophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-oxopyrrolidine-2-carboxamide. As a relatively new clinical candidate, detailed SAR studies outlining the specific contributions of each structural moiety to its biological activity are not extensively published in peer-reviewed literature. However, patent literature from Merck KGaA, the developer of M3913, provides initial insights into the structural modifications that have been explored.

The core structure of M3913 can be divided into three main components:

-

The Substituted Pyrazole Ring: This aromatic heterocycle appears crucial for binding to the Wolframin target. Modifications to the substituents on the phenyl ring attached to the pyrazole are likely to influence binding affinity and selectivity.

-

The Chiral Propylamine Linker: The specific stereochemistry of this linker, particularly the (S)-configuration at the carbon attached to the pyrazole and the (R)-configuration of the amide-bearing carbon, is expected to be critical for optimal target engagement.

-

The Pyroglutamide Moiety: This cyclic amide cap may contribute to the molecule's overall physicochemical properties, such as solubility and cell permeability, and could also be involved in hydrogen bonding interactions within the target's binding site.

While a comprehensive quantitative SAR table from a peer-reviewed publication is not yet available, the following table represents a selection of analogous compounds and their reported biological activities, indicative of the ongoing SAR exploration for this class of molecules. Note: The specific assay conditions for the following data are detailed in the Experimental Protocols section.

| Compound ID | R1 (Phenyl Substitution) | R2 (Linker) | R3 (Amide Cap) | IC50 (nM) [Cancer Cell Line] |

| This compound | 3-Cl, 4-F | (S)-CH(CH3)CH2- | (R)-5-oxopyrrolidine-2-carboxamide | [Data Not Publicly Available] |

| Analog A | 3-Cl | (S)-CH(CH3)CH2- | (R)-5-oxopyrrolidine-2-carboxamide | [Data Not Publicly Available] |

| Analog B | 4-F | (S)-CH(CH3)CH2- | (R)-5-oxopyrrolidine-2-carboxamide | [Data Not Publicly Available] |

| Analog C | 3-Cl, 4-F | CH2CH2CH2- | (R)-5-oxopyrrolidine-2-carboxamide | [Data Not Publicly Available] |

| Analog D | 3-Cl, 4-F | (S)-CH(CH3)CH2- | Acetamide | [Data Not Publicly Available] |

Quantitative data for specific analogs of this compound is not yet publicly available in scientific literature. This table serves as a template for future data and highlights the key areas of structural variation in SAR studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.

ER Calcium Efflux Assay

This assay measures the ability of a compound to induce the release of calcium from the endoplasmic reticulum.

-

Cell Culture: Human cancer cell lines (e.g., multiple myeloma RPMI-8226, NSCLC NCI-H1975) are cultured in appropriate media until they reach 80-90% confluency.

-

Loading with Calcium Indicator: Cells are incubated with a fluorescent calcium indicator that localizes to the ER, such as Mag-Fluo-4 AM.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or its analogs. A positive control, such as thapsigargin (a known SERCA pump inhibitor that causes ER calcium depletion), and a vehicle control (e.g., DMSO) are included.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader or fluorescence microscope. A decrease in fluorescence corresponds to a decrease in ER calcium concentration (efflux).

-

Data Analysis: The rate and extent of the decrease in fluorescence are quantified to determine the potency (e.g., EC50) of the compounds in inducing ER calcium efflux.

Unfolded Protein Response (UPR) Activation Assay

This assay determines the extent to which a compound activates the UPR signaling pathway.

-

Cell Treatment: Cancer cells are treated with this compound or its analogs for a specified period (e.g., 6, 12, or 24 hours).

-

Protein Extraction: After treatment, the cells are lysed, and total protein is extracted.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for key UPR markers, such as:

-

Binding immunoglobulin protein (BiP/GRP78)

-

Phosphorylated protein kinase R-like endoplasmic reticulum kinase (p-PERK)

-

Phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α)

-

Activating transcription factor 4 (ATF4)

-

C/EBP homologous protein (CHOP)

-

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the bands is quantified to determine the fold-change in the expression or phosphorylation of UPR markers relative to a loading control (e.g., β-actin).

References

Methodological & Application

Application Notes and Protocols for (R)-M3913 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro treatment protocols for (R)-M3913, a novel first-in-class therapeutic agent. The information is intended to guide researchers in designing and executing in vitro experiments to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.

Introduction

This compound is a novel small molecule modulator of endoplasmic reticulum (ER) stress. It has demonstrated potent anti-tumor activity in preclinical models of various cancers, including multiple myeloma, non-small cell lung cancer (NSCLC), and triple-negative breast cancer.[1][2] The unique mechanism of action of this compound offers a promising therapeutic strategy for cancers that are resistant to conventional therapies.

Mechanism of Action

This compound targets the Wolframin 1 (WFS1) transmembrane glycoprotein, a key regulator of ER homeostasis.[2] By engaging WFS1, this compound induces a transient efflux of calcium (Ca2+) from the ER into the cytoplasm.[2] This disruption of Ca2+ homeostasis triggers the Unfolded Protein Response (UPR), a signaling cascade activated by ER stress. In cancer cells, sustained ER stress induced by this compound leads to a maladaptive UPR, culminating in apoptosis.[2]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

Due to the novelty of this compound, extensive quantitative data from peer-reviewed publications is limited. The following table summarizes the expected outcomes and parameters for in vitro studies based on available preclinical data. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific cell lines and assays.

| Parameter | Cell Lines | Expected Range of Effective Concentration | Incubation Time | Assay Type | Reference |

| IC50 | Multiple Myeloma, NSCLC, Triple-Negative Breast Cancer | To be determined empirically (nM to µM range) | 48 - 72 hours | Cell Viability (e.g., MTT, CellTiter-Glo) | [1][2] |

| Apoptosis Induction | Multiple Myeloma, NSCLC, Triple-Negative Breast Cancer | 1x - 10x of determined IC50 | 24 - 48 hours | Annexin V/PI Staining, Caspase Activity | [2] |

| ER Stress Marker Upregulation | Multiple Myeloma, NSCLC, Triple-Negative Breast Cancer | 1x - 5x of determined IC50 | 6 - 24 hours | qRT-PCR, Western Blot (for markers like CHOP, BiP, ATF4) | [2] |

| Calcium Efflux | WFS1-expressing cancer cell lines | To be determined empirically | Minutes to hours | Fluorescent Calcium Indicators (e.g., Fura-2, Fluo-4) | [2] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines (e.g., multiple myeloma, NSCLC, triple-negative breast cancer)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis for ER Stress Markers

This protocol detects the upregulation of key ER stress proteins following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against ER stress markers (e.g., CHOP, BiP, ATF4) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Protein electrophoresis and blotting equipment

-

Chemiluminescent substrate

Procedure:

-